9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
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Overview
Description
Caesappanin C is a biphenyl dimer extracted from the heartwood of Caesalpinia sappan L., a plant native to Indonesia. This compound has garnered attention due to its strong proliferation-stimulating activity on primary osteoblastic cells in vitro, indicating its potential in stimulating bone formation and regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caesappanin C typically involves the extraction from the heartwood of Caesalpinia sappan L. using ethanol. The process includes:
Extraction: The heartwood is ground into a fine powder and subjected to ethanol extraction.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract undergoes chromatographic techniques such as column chromatography to isolate Caesappanin C.
Industrial Production Methods
Industrial production of Caesappanin C follows similar extraction and purification methods but on a larger scale. The process involves:
Bulk Extraction: Large quantities of heartwood are processed using industrial-scale ethanol extraction.
Advanced Filtration: High-efficiency filtration systems are employed to handle large volumes.
Automated Chromatography: Automated chromatographic systems ensure consistent and high-purity isolation of Caesappanin C.
Chemical Reactions Analysis
Types of Reactions
Caesappanin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the biphenyl structure.
Substitution: Various substituents can be introduced to the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Caesappanin C, each with potentially unique biological activities .
Scientific Research Applications
Caesappanin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying biphenyl dimer reactions and properties.
Biology: Investigated for its effects on cell proliferation, particularly in osteoblastic cells.
Medicine: Explored for its potential in bone regeneration therapies and as a natural product with pharmacological properties.
Industry: Potential applications in the development of bone health supplements and pharmaceuticals.
Mechanism of Action
Caesappanin C exerts its effects primarily through the stimulation of osteoblastic cell proliferation. The molecular targets include pathways involved in bone formation and regeneration, such as the Wnt/β-catenin signaling pathway. This pathway is crucial for the regulation of osteoblast differentiation and activity .
Comparison with Similar Compounds
Similar Compounds
Caesalpinins: Other biphenyl dimers from the same plant species.
Brazilin: Another compound from with similar biological activities.
Hematoxylin: A related phenolic compound with applications in histology and medicine.
Uniqueness
Caesappanin C is unique due to its strong proliferation-stimulating activity on osteoblastic cells, which is more pronounced compared to other similar compounds. This makes it a promising candidate for bone regeneration research and potential therapeutic applications .
Properties
IUPAC Name |
9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPAMXDEQJWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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